Structural Differentiation: 1'-Ethyl Oxoacetate vs. 1'-Carbonyl-Indole Substituents Dictates ACC2 Isoform Engagement Window
The closest structurally characterized ACC-active analogs to CAS 877811-32-0 are the 1'-ylcarbonyl derivatives reported by Shinde et al. (2009) and curated in BindingDB/ChEMBL. The 5-methoxy-4-oxospiro[chroman-2,4'-piperidine]-1'-ylcarbonyl-indole derivative (CHEMBL1089529) achieves ACC2 IC₅₀ = 11 nM and ACC1 IC₅₀ = 43 nM in recombinant human/rat enzyme assays, representing a ~4-fold ACC2 preference [1]. By contrast, the core spiro[chroman-2,4'-piperidine]carbonyl series (compounds 50) lacking optimized 1'-substituents exhibited only 16–64% inhibition at 10 μM—corresponding to estimated IC₅₀ values >1 μM [2]. CAS 877811-32-0's ethyl oxoacetate group presents a hydrogen-bond-accepting ester carbonyl adjacent to the piperidine nitrogen, creating a distinct electrostatic surface relative to the aromatic indole-carbonyl of CHEMBL1089529. This structural divergence predicts an altered ACC1/ACC2 selectivity ratio and different CT-domain binding interactions, as established by X-ray crystallography of related spirocyclic ACC2 inhibitors [3]. Direct head-to-head ACC inhibition data for CAS 877811-32-0 itself are not yet published in peer-reviewed literature; the above represents cross-study comparable class-level inference based on the most structurally proximate analogs.
| Evidence Dimension | ACC2 inhibitory potency (structural class benchmark) |
|---|---|
| Target Compound Data | CAS 877811-32-0: No published direct ACC IC₅₀ data available |
| Comparator Or Baseline | 5-Methoxy-4-oxospiro[chroman-2,4'-piperidine]-1'-ylcarbonyl-indole (CHEMBL1089529): ACC2 IC₅₀ = 11 nM; Core spiro[chroman-2,4'-piperidine]carbonyl derivatives 50: 16–64% inhibition at 10 μM |
| Quantified Difference | Estimated >100-fold potency differential between optimized 1'-carbonyl and unoptimized core scaffolds |
| Conditions | Human recombinant ACC2 expressed in CHO cells, fluorescence readout after 1 hr (CHEMBL1089529); ACC inhibition assay at 10 μM (derivatives 50) |
Why This Matters
Procurement of CAS 877811-32-0 provides a chemically distinct 1'-ethyl oxoacetate vector for SAR exploration within a validated ACC pharmacophore, enabling interrogation of substitution-dependent isoform selectivity not addressable by indole-carbonyl or sulfonamide congeners.
- [1] BindingDB Entry BDBM50314894. CHEMBL1089529: ACC2 IC₅₀ = 11 nM (human recombinant, CHO cells, fluorescence); ACC1 IC₅₀ = 43 nM (rat liver, liquid scintillation). Pfizer/ChEMBL curated. View Source
- [2] Shinde, P., et al. (2009). Bioorg. Med. Chem. Lett., 19, 949–953. Spiro[chroman-2,4'-piperidine]carbonyl derivatives 50: 16–64% ACC inhibition at 10 μM. View Source
- [3] Harwood, H. J., et al. (2003). J. Biol. Chem., 278(39), 37099–37111. CP-640186 and CP-610431: ACC1 IC₅₀ ≈ 53 nM, ACC2 IC₅₀ ≈ 61 nM; X-ray crystallography of CT-domain binding. View Source
